Complete Hydrogen Transfer at 200 K: GeHCl₃ vs. SiHCl₃ Surface Decomposition
In a direct head-to-head FTIR spectroscopy comparison, trichlorogermane (GeHCl₃) demonstrated complete hydrogen transfer from germanium to surface silicon atoms upon dissociative adsorption at 200 K, whereas trichlorosilane (SiHCl₃) exhibited incomplete decomposition under identical conditions [1]. The FTIR spectra revealed ClₓSiH stretching (2196 cm⁻¹) and bending (775, 744 cm⁻¹) vibrations for SiHCl₃, confirming residual Si-H species. In contrast, no Ge-H absorption feature (1970–1995 cm⁻¹) was detected for GeHCl₃, indicating complete decomposition [1].
| Evidence Dimension | Extent of precursor decomposition upon adsorption |
|---|---|
| Target Compound Data | Complete decomposition: Ge-H absorption feature (1970–1995 cm⁻¹) not detected in FTIR spectrum |
| Comparator Or Baseline | SiHCl₃: Incomplete decomposition; residual ClₓSiH species detected via stretching (2196 cm⁻¹) and bending (775, 744 cm⁻¹) vibrations |
| Quantified Difference | Qualitative difference: Complete (GeHCl₃) vs. incomplete (SiHCl₃) decomposition; measurable via absence vs. presence of hydride vibrational signatures |
| Conditions | In-situ FTIR in ultra-high vacuum chamber; high surface area porous silicon samples; adsorption at 200 K |
Why This Matters
Complete decomposition at low temperature enables cleaner, more controlled atomic layer growth of germanium on silicon, reducing surface contamination and improving interface quality in Si₁₋ₓGeₓ heterostructure fabrication.
- [1] Dillon, A.C.; Robinson, M.B.; George, S.M. Comparison of Trichlorosilane and Trichlorogermane Decomposition on Silicon Surfaces Using FTIR Spectroscopy. MRS Proceedings, 1992, 282, 405–411. View Source
